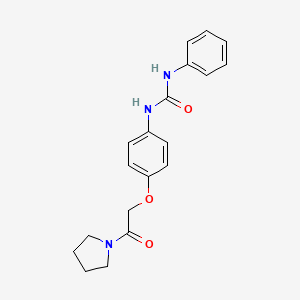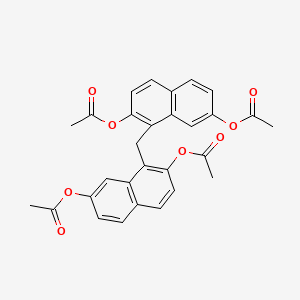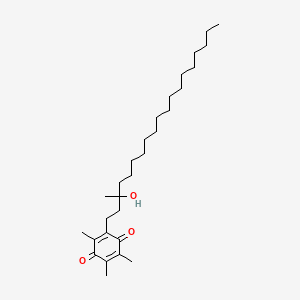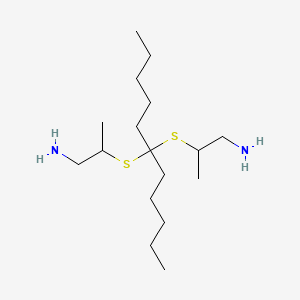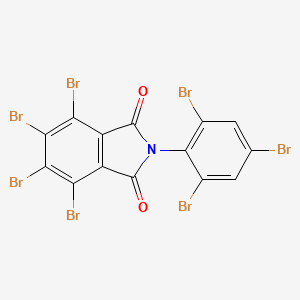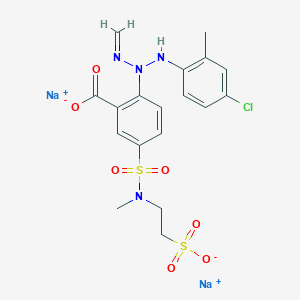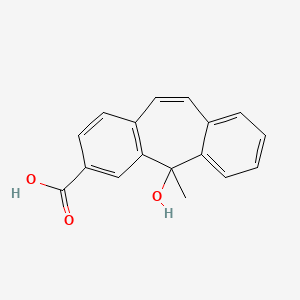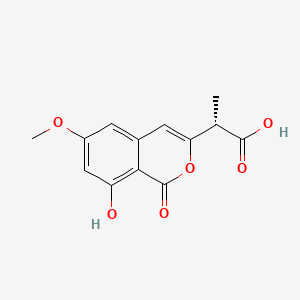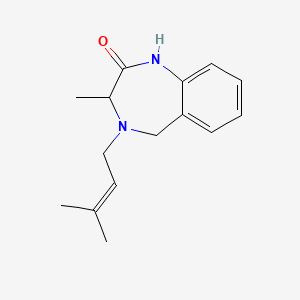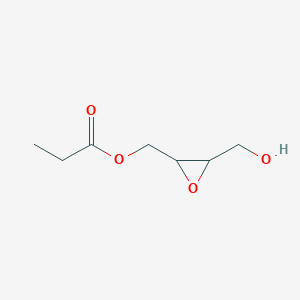
1-Piperidineacetamide, N-(1-methylcyclohexyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidineacetamide, N-(1-methylcyclohexyl)-, hydrochloride is a chemical compound with the molecular formula C14H27ClN2O. It is known for its applications in various scientific fields due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1-Piperidineacetamide, N-(1-methylcyclohexyl)-, hydrochloride involves several steps. One common method includes the reaction of piperidine with acetic anhydride to form piperidineacetamide. This intermediate is then reacted with 1-methylcyclohexylamine under controlled conditions to yield the desired compound. Industrial production methods often involve optimizing these reactions to increase yield and purity .
Analyse Chemischer Reaktionen
1-Piperidineacetamide, N-(1-methylcyclohexyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
1-Piperidineacetamide, N-(1-methylcyclohexyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Piperidineacetamide, N-(1-methylcyclohexyl)-, hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with receptor proteins, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Piperidineacetamide, N-(1-methylcyclohexyl)-, hydrochloride can be compared with similar compounds such as:
- 1-Piperidineacetamide, N-(1-ethylcyclohexyl)-, hydrochloride
- 1-Piperidineacetamide, N-(1-propylcyclohexyl)-, hydrochloride These compounds share similar structural motifs but differ in the length and nature of the substituent on the cyclohexyl ring. The uniqueness of this compound lies in its specific interactions and applications, which may vary from those of its analogs .
Eigenschaften
CAS-Nummer |
109436-36-4 |
|---|---|
Molekularformel |
C14H27ClN2O |
Molekulargewicht |
274.83 g/mol |
IUPAC-Name |
N-(1-methylcyclohexyl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C14H26N2O.ClH/c1-14(8-4-2-5-9-14)15-13(17)12-16-10-6-3-7-11-16;/h2-12H2,1H3,(H,15,17);1H |
InChI-Schlüssel |
ZYVMLTLMZXIFML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1)NC(=O)CN2CCCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


